N-(5-((2-(羟胺基)-2-氧代乙基)硫代)-1,3,4-噻二唑-2-基)-4-甲基-3-硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

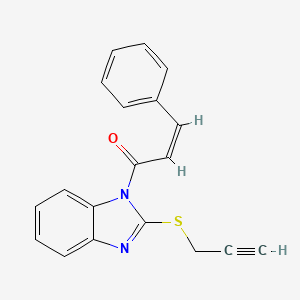

The compound contains several functional groups including a thiadiazole ring, a nitro group, and an amide group. The presence of these functional groups suggests that the compound could have potential biological activity .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or other types of organic reactions .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the nitro group could undergo reduction reactions, and the amide group could participate in hydrolysis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its functional groups and overall structure. These properties could include solubility, melting point, and stability .科学研究应用

缺氧选择性细胞毒性

该化合物的一个重要应用在于其作为缺氧选择性抗肿瘤剂的潜力。一种新型缺氧选择性细胞毒素的区域异构体的合成和评估证明了在有氧条件下不同的细胞毒性,并且对某些细胞系表现出优异的缺氧选择性。这表明其在靶向缺氧肿瘤微环境中的作用,缺氧肿瘤微环境是实体肿瘤对传统疗法产生耐药性的一个共同特征 (Palmer 等人,1996).

与解毒酶的相互作用

对噻唑类化合物的研究,包括结构相关的化合物,表明它们能够通过与解毒酶谷胱甘肽 S-转移酶 Pi 1 (GSTP1) 相互作用来诱导结肠癌细胞系的细胞死亡。这种相互作用对于噻唑类化合物诱导的凋亡至关重要,突出了该化合物通过靶向参与肿瘤细胞存活的特定细胞途径在癌症治疗中的潜力 (Brockmann 等人,2014).

合成途径和抗真菌活性

该化合物的结构基序与新化学实体的合成有关,例如制备 5-(2-取代-1,3-噻唑-5-基)-2-羟基苯甲酰胺及其衍生物,这些衍生物已被评估其抗真菌活性。这强调了该化合物在开发新型抗真菌剂中的作用,以及其在合成化学中对于产生具有生物活性的分子的重要性 (Narayana 等人,2004).

抗癌药物开发

在抗癌药物开发的背景下,1,3,4-噻二唑的衍生物,包括具有类似结构特征的化合物,在临床前研究中显示出有希望的抗惊厥活性。这表明此类化合物在开发新型抗惊厥药物中的潜力,鉴于抗惊厥和抗癌活性中某些作用机制的重叠,这可能对癌症治疗产生影响 (Sych 等人,2018).

作用机制

Target of Action

The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for thiadiazole and nitrobenzamide moieties

Mode of Action

The hydroxyamino group could potentially undergo enzymatic activation to form reactive intermediates, which could then interact with its targets . The nitro group might also play a role in the compound’s activity, possibly through redox reactions .

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways. Compounds containing a thiadiazole moiety have been associated with a variety of biological effects, including anticancer, anti-inflammatory, and anticonvulsant activities . The exact pathways affected would depend on the specific targets of the compound.

Pharmacokinetics

The presence of polar groups like hydroxyamino and carbamoyl might influence its absorption and distribution . The compound’s metabolism could involve enzymatic transformations of the hydroxyamino and nitro groups . As for excretion, it could occur through renal filtration, given that many small peptides are freely filtered by the kidneys .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown and would depend on its specific targets and mode of action. Given the potential biological activities associated with thiadiazole-containing compounds , it’s possible that this compound could have effects on cell proliferation, inflammation, or neuronal activity.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the pH could affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of specific enzymes could impact the compound’s metabolic activation and subsequent interactions with its targets .

安全和危害

未来方向

属性

IUPAC Name |

N-[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O5S2/c1-6-2-3-7(4-8(6)17(21)22)10(19)13-11-14-15-12(24-11)23-5-9(18)16-20/h2-4,20H,5H2,1H3,(H,16,18)(H,13,14,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFJISDOJWNEBHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NO)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3,4-dimethoxyphenethyl)amino]-2-phenyl-1H-inden-1-one](/img/structure/B2995817.png)

![4-[4-(3-Methoxybenzoyl)piperazin-1-yl]benzonitrile](/img/structure/B2995819.png)

![2-methanesulfonyl-5-methyl-N-{[1-(propan-2-yl)cyclopropyl]methyl}pyrimidine-4-carboxamide](/img/structure/B2995820.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethoxybenzamide](/img/structure/B2995821.png)

![Methyl 2-(benzo[d]thiazole-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2995823.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2995826.png)

![(2-(methylthio)pyridin-3-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2995833.png)

![N-(4-chlorophenyl)-2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2995835.png)

![5-chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-nitrobenzamide](/img/structure/B2995837.png)